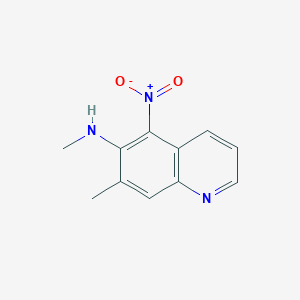

N,7-二甲基-5-硝基喹啉-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical reactions that introduce various functional groups to the quinoline core. For instance, Roberts et al. (1997) described a methodology for synthesizing pyrrolo[4,3,2-de]quinolines, starting from 6,7-dimethoxy-4-methylquinoline. This process included nitration, reduction, and cyclization steps, demonstrating the complexity and versatility of quinoline chemistry (Roberts, Joule, Bros, & Álvarez, 1997).

Molecular Structure Analysis

The crystal structure of quinoline derivatives provides insight into their molecular geometry, which is crucial for understanding their reactivity and interaction with biological targets. Kant et al. (2014) synthesized a hexahydroquinoline derivative and performed a single-crystal X-ray diffraction study to determine its molecular structure, highlighting the importance of structural analysis in the development of quinoline-based compounds (Kant, Gupta, Anthal, Sharma, Patil, Mulik, & Deshmukh, 2014).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, which is often facilitated by the presence of activating groups such as nitro groups. Szpakiewicz and Grzegożek (2008) investigated the vicarious nucleophilic amination of nitroquinolines, demonstrating the reactivity of these compounds towards nucleophilic agents and the potential for introducing amino functionalities (Szpakiewicz & Grzegożek, 2008).

科学研究应用

生物功能和影响

- 血清素受体配体: 某些含氮化合物,如喹啉的衍生物,因其作为血清素受体拮抗剂的作用而被研究其在治疗认知障碍中的潜在作用。这些化合物在增强认知功能方面显示出前景,表明它们在学习和记忆障碍中的潜在治疗应用 (Russell & Dias,2002)。

环境和健康风险

- 毒性和致癌潜力: 研究强调了亚硝酸盐与食品和环境样品中发现的仲胺反应形成有害化合物(如亚硝胺)的可能性。由于这些化合物的致癌潜力,因此非常令人担忧,强调了监测和控制它们在环境和食物链中存在的必要性 (Lin,1986)。

形成和降解机制

- 水系统中的形成和去除: 对亚硝胺(特别是 N-亚硝基二甲胺 (NDMA))在水处理过程中的形成机制的研究提供了对它们的环境影响和去除策略的见解。高级氧化工艺 (AOP) 已被确定可有效减少水中的 NDMA 和相关化合物,强调了此类技术在确保水安全中的重要性 (Sharma,2012)。

化学合成和应用

- 催化还原: 使用氢将硝基化合物催化还原为胺已得到广泛综述,突出了这些反应在胺合成中的重要性。此类工艺在生产各种化学品和药物中至关重要,证明了高效催化系统的重要性 (Irrgang & Kempe,2020)。

安全和危害

The safety and hazards associated with N,7-dimethyl-5-nitroquinolin-6-amine are not explicitly discussed in the retrieved papers. However, the potential safety hazards associated with using N,N-Dimethylformamide in chemical reactions have been discussed7. This review serves as an educational resource to promote awareness of such safety hazards in the broader chemistry community and encourages scientists to develop appropriate control strategies to mitigate the potential safety risks associated with the use of DMF in chemical reactions7.

未来方向

The future directions for research involving N,7-dimethyl-5-nitroquinolin-6-amine are not explicitly discussed in the retrieved papers. However, future directions in related fields such as therapeutic peptides8, kinase drug discovery9, and RNAi-based therapeutics10 have been discussed. These fields highlight the ongoing advancements in drug discovery and the potential for new therapeutic strategies.

属性

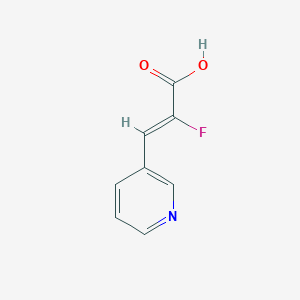

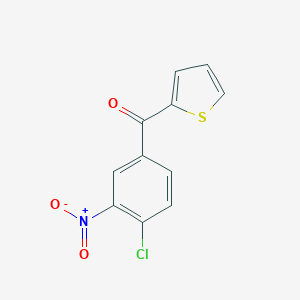

IUPAC Name |

N,7-dimethyl-5-nitroquinolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-6-9-8(4-3-5-13-9)11(14(15)16)10(7)12-2/h3-6,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAKNHMEWSMOBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C(=C1NC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398749 |

Source

|

| Record name | 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylamino-7-methyl-5-nitroquinoline | |

CAS RN |

83407-41-4 |

Source

|

| Record name | 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)